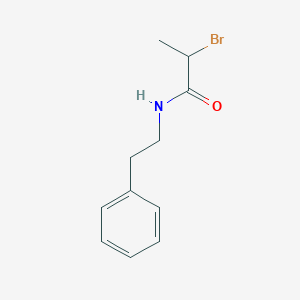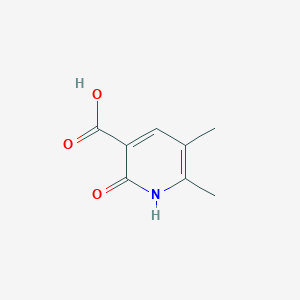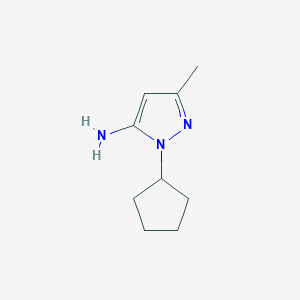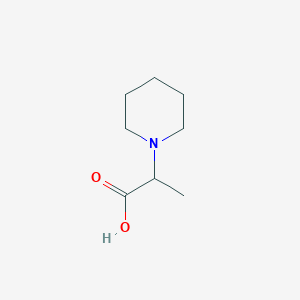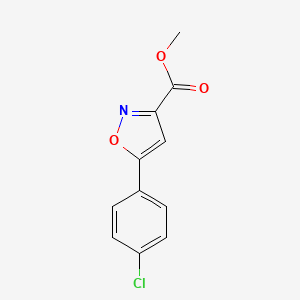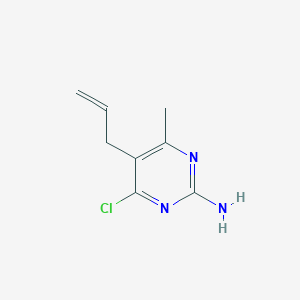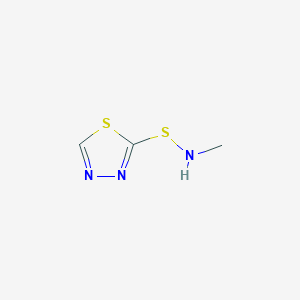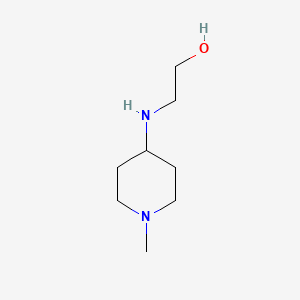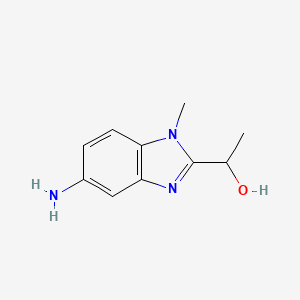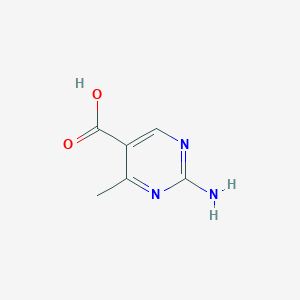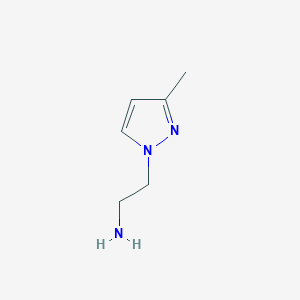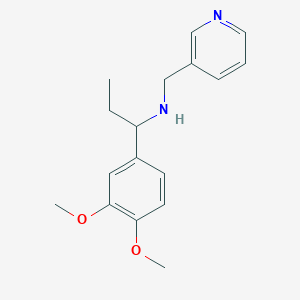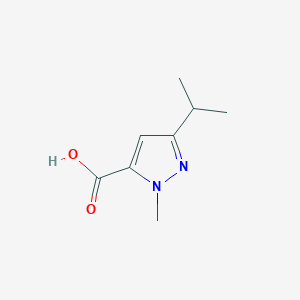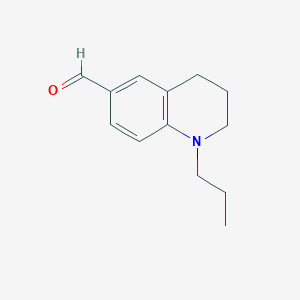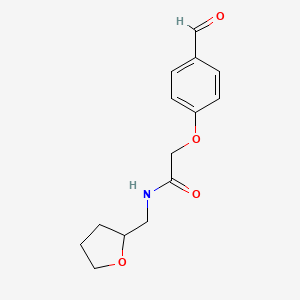
2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide involves several steps and different methodologies. In one approach, the amidation process is used to synthesize N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide, which is achieved by reacting acetyl chloride with carbon-14-labelled 4-amino-[14C(U)]phenol in a sodium acetate-acetic acid buffer solution at approximately -10°C. This reaction yields an 82% success rate. Further hydrolysis with aqueous sodium hydroxide solution leads to a ring-opened product with an 80% yield . Another synthesis method involves the slow evaporation solution growth technique to produce 2-(2-formylphenoxy)acetamide. This method emphasizes the importance of crystal growth in obtaining the desired compound . Additionally, a convenient synthesis of 2-furan-2-ylacetamides is reported, starting from (Z)-2-en-4-yn-1-ols. This process includes a palladium-catalyzed oxidative aminocarbonylation, followed by intramolecular conjugate addition and aromatization to yield the final furanacetamide derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical calculations. For instance, 2-(2-formylphenoxy)acetamide has been studied using X-ray diffraction, which confirmed its crystal structure in the monoclinic system with a centrosymmetric space group. Density Functional Theory (DFT) calculations were employed to investigate the optimized structure, stability, hardness, softness, Mulliken charge distribution, and molecular electrostatic potential (MEP) of the grown crystal .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for understanding their reactivity and potential applications. The amidation reaction mentioned earlier is a key step in the synthesis of N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide, which is a precursor to the ring-opened product after hydrolysis . The oxidative aminocarbonylation and subsequent intramolecular reactions leading to furanacetamide derivatives highlight the versatility of palladium catalysis in forming complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure and the functional groups present. The crystallographic analysis provides insight into the solid-state properties, such as crystal system and space group, which are essential for understanding the material's properties . Theoretical calculations, such as those performed using DFT, offer predictions about the compound's stability, reactivity, and electronic properties, which are important for potential applications in pharmaceuticals or materials science .
Applications De Recherche Scientifique
Subheading
Advanced Oxidation Processes for Compound DegradationAdvanced Oxidation Processes (AOPs) have been employed to treat acetaminophen (ACT), a compound structurally related to 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide, from aqueous media. This process leads to various by-products and has implications on environmental toxicity. The degradation pathways and by-products, including acetamide and formic acid, are critical in understanding the environmental impact and treatment of similar compounds (Qutob et al., 2022).
Chemical Synthesis and Biological Activity
Subheading
Exploring the Chemical Diversity and Biological ApplicationsThe chemical diversity of phenoxy acetamide and its derivatives, including compounds like 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide, has been a focal point for synthesizing new pharmaceuticals. This research area explores the synthesis, chemical reactions, and potential biological activities of these compounds. It provides crucial insights into their application in medicinal chemistry and the potential for developing new therapeutic agents (Al-Ostoot et al., 2021).
Heterocyclic Synthesis
Subheading
Role as Intermediates in Heterocyclic SynthesisCompounds like 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide serve as important intermediates in the synthesis of various heterocyclic systems. Their chemical reactivity and preparation methods are crucial for developing synthetically useful and novel heterocyclic compounds, highlighting their significance in the field of synthetic chemistry (Gouda et al., 2015).
Propriétés
IUPAC Name |
2-(4-formylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-9-11-3-5-12(6-4-11)19-10-14(17)15-8-13-2-1-7-18-13/h3-6,9,13H,1-2,7-8,10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNPEJZMSXAKQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390334 |
Source


|
| Record name | 2-(4-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725206 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide | |
CAS RN |
680992-22-7 |
Source


|
| Record name | 2-(4-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

